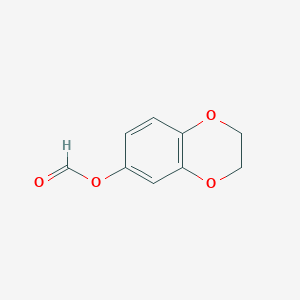

2,3-Dihydro-1,4-benzodioxin-6-yl formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-6-13-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRSXIPOWVEBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-yl formate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dihydro-1,4-benzodioxin-6-yl formate (CAS Number: 782471-87-8), a molecule of interest within the broader class of benzodioxin derivatives. While direct research on this specific formate ester is limited, this document synthesizes available information on its core structure, plausible synthetic routes, and predicted physicochemical properties. Furthermore, it explores the well-documented biological significance of the 2,3-dihydro-1,4-benzodioxin scaffold to project the potential applications of this compound in drug discovery and development.

Introduction: The 2,3-Dihydro-1,4-benzodioxin Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxin ring system is a prominent structural motif found in a multitude of biologically active compounds.[1] Its unique conformation and electronic properties make it a versatile scaffold for interacting with various biological targets. This core is present in drugs with diverse therapeutic applications, including antihypertensive agents, antipsychotics, and treatments for glaucoma.[1] Moreover, derivatives of this scaffold have shown promise as inhibitors of 5-lipoxygenase, suggesting their potential in treating inflammatory conditions like asthma and arthritis.[1] The inherent biological relevance of the 2,3-dihydro-1,4-benzodioxin core makes this compound a compound of significant interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily sourced from chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 782471-87-8 | [2] |

| Molecular Formula | C₉H₈O₄ | N/A |

| Molecular Weight | 180.16 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | N/A |

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Precursor, 2,3-Dihydro-1,4-benzodioxin-6-ol

The crucial intermediate for the synthesis of the target compound is 2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 10288-72-9).[3] A plausible synthesis of this precursor starts with 3,4-dihydroxybenzaldehyde.

Protocol for the Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde:

This protocol is adapted from a patented method for the synthesis of the corresponding carboxylic acid.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as ethanol or DMF.

-

Addition of Reagents: Add a base, such as potassium carbonate or sodium hydroxide, to the solution. Subsequently, add 1,2-dibromoethane.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, can be purified by column chromatography on silica gel.

Protocol for the Reduction to 2,3-Dihydro-1,4-benzodioxin-6-ol:

-

Dissolution: Dissolve the purified 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in a suitable solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2,3-dihydro-1,4-benzodioxin-6-ol can be further purified by recrystallization or column chromatography.

Step 2: Formylation of 2,3-Dihydro-1,4-benzodioxin-6-ol

The final step involves the formylation of the phenolic hydroxyl group of 2,3-dihydro-1,4-benzodioxin-6-ol to yield the target formate ester.

Proposed Protocol for Formylation:

-

Reagent Preparation: Prepare a formylating agent by mixing formic acid with acetic anhydride.

-

Reaction: To a solution of 2,3-dihydro-1,4-benzodioxin-6-ol in a suitable aprotic solvent (e.g., dichloromethane or THF), add the freshly prepared formylating agent. The reaction can be performed at room temperature or with gentle heating.

-

Work-up: Upon completion, the reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

-

Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Potential Biological Activity and Applications

Due to the absence of direct biological studies on this compound, its potential applications are inferred from the well-established activities of structurally related compounds. The 2,3-dihydro-1,4-benzodioxin nucleus is a key component in many pharmacologically active molecules.

Caption: Potential therapeutic areas for derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold.

Derivatives of 2,3-dihydro-1,4-benzodioxin have been extensively investigated for their cardiovascular effects, particularly as α-adrenergic receptor antagonists, leading to their use as antihypertensive drugs. Furthermore, modifications to this scaffold have yielded compounds with significant activity in the central nervous system, showing potential as antidepressants and antipsychotics. The anti-inflammatory properties of some derivatives, linked to the inhibition of enzymes like 5-lipoxygenase, open another avenue for therapeutic development.[1]

Given these precedents, this compound represents a valuable starting point for the synthesis of novel derivatives and for screening in various biological assays to explore its own potential therapeutic efficacy.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, predicted spectral data can be inferred based on the analysis of its structural components and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzodioxin ring, the methylene protons of the dioxin ring (typically a singlet or a complex multiplet around 4.3 ppm), and a distinct singlet for the formate proton in the downfield region (around 8.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the aliphatic carbons of the dioxin ring, and a characteristic signal for the carbonyl carbon of the formate group (typically in the range of 160-165 ppm).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (180.04 g/mol for C₉H₈O₄). Fragmentation patterns would likely involve the loss of the formate group and cleavage of the dioxin ring. The NIST WebBook provides mass spectral data for the parent 2,3-dihydro-1,4-benzodioxin, which can serve as a reference for the fragmentation of the core structure.[5]

Safety and Handling

Based on the safety data sheet for a related compound, 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine, caution should be exercised when handling this compound.[6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a molecule with significant potential, primarily due to its core 2,3-dihydro-1,4-benzodioxin scaffold, which is a cornerstone in the development of numerous therapeutic agents. While direct experimental data on this specific compound is currently lacking, this guide provides a robust framework for its synthesis and an informed perspective on its potential applications.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol for this compound, along with its complete spectroscopic characterization (NMR, IR, MS), is a critical next step.

-

Biological Screening: A comprehensive biological evaluation of the compound is warranted. Screening against a panel of receptors and enzymes, particularly those targeted by other benzodioxin derivatives (e.g., adrenergic receptors, serotonin receptors, 5-lipoxygenase), could reveal novel activities.

-

Analogue Synthesis: This molecule serves as an excellent starting point for the synthesis of a library of derivatives to explore structure-activity relationships and optimize for specific biological targets.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and contribute to the development of new and effective therapeutic agents.

References

- Dalpozzo, A., & Liso, G. (2007). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 11(10), 875-899.

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 782471-87-8|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 5. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Introduction

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds. Its presence in various therapeutic agents, ranging from antihypertensives to potential treatments for neurological disorders, underscores its significance in modern drug discovery and development.[1] The specific functionalization of this core structure is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.

This technical guide provides a comprehensive overview of the structure elucidation of a specific derivative, 2,3-Dihydro-1,4-benzodioxin-6-yl formate . We will delve into a logical and scientifically rigorous workflow for confirming its molecular structure, beginning with a plausible synthetic route and progressing through a detailed analysis of its predicted spectroscopic data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical application of modern analytical techniques in chemical characterization.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the formylation of its corresponding phenolic precursor, 2,3-dihydro-1,4-benzodioxin-6-ol. Various methods exist for the formylation of phenols, offering different advantages in terms of yield, regioselectivity, and reaction conditions.[2][3] For the purpose of this guide, we will outline a general and effective procedure.

Experimental Protocol: Formylation of 2,3-dihydro-1,4-benzodioxin-6-ol

This protocol is adapted from established methods for the formylation of phenolic compounds.[4][5]

Materials:

-

2,3-dihydro-1,4-benzodioxin-6-ol

-

Formamidine acetate

-

Acetic anhydride

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1,4-benzodioxin-6-ol in the chosen anhydrous solvent.

-

To this solution, add formamidine acetate and acetic anhydride. The molar ratios of the reactants should be optimized based on preliminary small-scale experiments.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic components.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the phenolic starting material and other reaction components.

-

Anhydrous Solvent: Prevents the hydrolysis of acetic anhydride and other moisture-sensitive reagents.

-

Formamidine acetate and Acetic Anhydride: This combination provides a mild and efficient method for the formylation of phenols without the need for strong acids or bases.[4]

-

TLC Monitoring: Allows for the real-time tracking of the reaction's progress, preventing over- or under-reaction.

-

Aqueous Workup and Extraction: Separates the organic product from inorganic byproducts and unreacted starting materials.

-

Chromatographic Purification: Ensures the isolation of the target compound in high purity, which is essential for accurate spectroscopic analysis.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis and Structure Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for determining the number and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic, dioxin, and formate protons.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-formate | ~8.2 | s | - | 1H |

| H-5 | ~6.9 | d | ~8.5 | 1H |

| H-7 | ~6.7 | dd | ~8.5, ~2.5 | 1H |

| H-8 | ~6.6 | d | ~2.5 | 1H |

| H-2, H-3 | ~4.3 | m | - | 4H |

Analysis and Causality:

-

Formate Proton (H-formate): The single proton of the formate group is expected to appear as a sharp singlet significantly downfield, around 8.2 ppm. This is due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons (H-5, H-7, H-8): The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to a characteristic splitting pattern.[6]

-

H-5: This proton is ortho to the dioxin oxygen and meta to the formate group. It will likely appear as a doublet due to coupling with H-7.

-

H-7: This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.

-

H-8: This proton is ortho to the formate group and will be deshielded. It will appear as a doublet due to coupling with H-7.

-

-

Dioxin Protons (H-2, H-3): The four protons of the dihydrodioxin ring are chemically equivalent and will likely appear as a multiplet around 4.3 ppm.

Comparison with Precursor (2,3-dihydro-1,4-benzodioxin-6-ol):

The key difference in the ¹H NMR spectrum upon formylation will be the disappearance of the broad phenolic -OH proton signal and the appearance of the downfield formate proton singlet. The chemical shifts of the aromatic protons will also be affected by the replacement of the electron-donating hydroxyl group with the electron-withdrawing formate group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (formate) | ~160 |

| C-6 | ~148 |

| C-4a | ~143 |

| C-8a | ~142 |

| C-5 | ~123 |

| C-8 | ~118 |

| C-7 | ~117 |

| C-2, C-3 | ~64 |

Analysis and Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the formate group is expected to resonate in the downfield region, typically around 160 ppm.[7]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C-6: The carbon directly attached to the electron-withdrawing formate group will be significantly deshielded.

-

The other aromatic carbons will also experience shifts in their resonance frequencies compared to the precursor due to the change in the electronic nature of the substituent at C-6.

-

-

Dioxin Carbons (C-2, C-3): These carbons are part of the saturated heterocyclic ring and will appear in the aliphatic region, typically around 64 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (formate ester) | 1750-1730 | Strong, sharp |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (ester) | 1300-1150 | Strong |

| C-O (ether) | 1150-1050 | Strong |

Analysis and Causality:

-

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band for the carbonyl stretch of the formate ester, expected in the range of 1750-1730 cm⁻¹.[8][9] The exact position will be influenced by conjugation with the aromatic ring.

-

C-O Stretches: Strong absorption bands corresponding to the C-O stretching vibrations of the ester and the ether linkages in the dioxin ring will be observed in the fingerprint region.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of this compound (C₉H₈O₄), which is 180.04 g/mol .

-

Key Fragmentation Pathways:

-

Loss of the formyl group (-CHO): A significant fragment ion would be expected from the loss of the formyl radical, resulting in a peak at m/z 151.

-

Loss of formic acid (-HCOOH): Another possible fragmentation pathway is the loss of a neutral formic acid molecule, leading to a fragment at m/z 134.

-

Fragmentation of the benzodioxin ring: Further fragmentation of the benzodioxin portion of the molecule would lead to smaller characteristic fragments.[6][10]

-

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The structure elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful spectroscopic techniques. By employing a logical synthetic strategy, such as the formylation of 2,3-dihydro-1,4-benzodioxin-6-ol, and meticulously analyzing the resulting ¹H NMR, ¹³C NMR, IR, and mass spectra, a definitive structural assignment can be achieved. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, provides a robust framework for the characterization of this and similar benzodioxin derivatives. This multi-faceted analytical approach ensures the scientific integrity and trustworthiness of the structural assignment, a cornerstone of chemical research and drug development.

References

- We report a new method to formylate phenol derivatives using formamidine acetate and acetic anhydride. This general-purpose transformation is a significant improvement over many other methods and does not require high temperatures or the addition of strong acid or base. (Source: RSC Publishing)

- A convenient, general procedure for formylation of diverse range of phenols with the Duff protocol has been developed. The procedure gives dialdehydes when possible. (Source: Thieme)

- Formylation reactions are a form of electrophilic aromatic substitution and therefore work best with electron-rich starting materials. Phenols are a common substrate, as they readily deprotonate to excellent phenoxide nucleophiles. (Source: Wikipedia)

- The present procedure is a simple, efficient and regioselective method for the preparation of substituted salicylaldehydes that is based on the work reported by Hofsløkken and Sk

- In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions formed from passing the molecules mass spectrum. (Source: Wikipedia)

- For the 1,2,4-pattern you expect a singlet and two doublets. (Source: Organic Chemistry Tutor)

- In this seventh installment of our study of the infrared spectroscopy of the carbonyl group, we look at aromatic esters and carbonates. We see that aromatic esters follow the ester Rule of Three, but that each of these three peak positions is different for saturated and aromatic esters, which makes them easy to distinguish. (Source: Spectroscopy Online)

- Saturated esters have a C═O absorbance at 1735 cm–1 and two strong absorbances in the 1300 to 1000 cm–1 range from the C–O portion of the functional group. Like other carbonyl functional groups, esters next to either an aromatic ring or a double bond absorb at 1715 cm–1, about 20 to 30 cm–1 lower than a saturated ester. (Source: Chemistry LibreTexts)

-

The synthesis, crystal structure and some spectroscopic details for (E)-1-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one are presented. (Source: National Institutes of Health)

- The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities. (Source: Bentham Science)

- The synthesis and reactivity of several bioisosteres of the non-aromatic ring will be discussed. The occurrence of the 2,3-dihydro-1,4-benzodioxin structure in various naturally abundant compounds is also known. (Source: Bentham Science)

- The C-13 NMR spectrum of methylbenzoate shows a signal for the carbonyl carbon at approxim

- The molecular ions are energetically unstable, and some of them will break up into smaller pieces. The simplest case is that a molecular ion breaks into two parts - one of which is another positive ion, and the other is an uncharged free radical. (Source: Chemguide)

-

The reaction of 1,4-benzodioxane-6-amine with ethane sulfonyl chloride yielded N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)ethanesulfonamide. (Source: ResearchGate)

- Aromatic compounds, such as benzene, have a weak C–H stretching absorption at 3030 cm–1, just to the left of a typical saturated C–H band.

- The resonance frequencies of ¹³C nuclei are lower than those of protons in the same applied field. (Source: Chemistry LibreTexts)

- The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities. Some of them are antihypertensive agents. (Source: Bentham Science)

- For substitution at the 1,2,4-positions you expect a singlet and two doublets. (Source: Organic Chemistry Tutor)

- The C=O stretch of aliphatic esters appears from 1750-1735 cm-1; that of α, β-unsaturated esters appears from 1730-1715 cm-1. (Source: University of Colorado Boulder)

- The region between 500 – 1500 cm-1 of the spectrum is more complex and typically has a lot of peaks which are very close together and thus could be difficult to identify. (Source: Specac Ltd)

- The second important peak region is the carbonyl C=O stretch area at about 1630-1830 cm-1. (Source: Master Organic Chemistry)

- The carbonyl carbon of an ester is usually at approxim

- The invention relates to a preparation method of a 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

- The structures of the synthesized compounds were characterized using FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS. (Source: Scientific Research Publishing)

- 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 (Source: PubChem)

- 782471-87-8|2,3-Dihydro-1,4-benzodioxin-6-yl form

Sources

- 1. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. 782471-87-8|this compound|BLD Pharm [bldpharm.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 6. hmdb.ca [hmdb.ca]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0204390) [np-mrd.org]

- 9. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0179002) [np-mrd.org]

- 10. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0298366) [np-mrd.org]

A Spectroscopic Guide to 2,3-Dihydro-1,4-benzodioxin-6-yl formate: An In-depth Technical Analysis

Introduction

2,3-Dihydro-1,4-benzodioxin-6-yl formate is a molecule of interest in synthetic chemistry and drug discovery, belonging to the class of benzodioxin derivatives. The 2,3-dihydro-1,4-benzodioxin scaffold is a common feature in a variety of biologically active compounds. A thorough understanding of the spectral characteristics of its derivatives is paramount for researchers in confirming synthesis, identifying impurities, and elucidating metabolic pathways. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations presented herein are based on a combination of established spectroscopic principles and comparative data from closely related chemical structures, offering a robust predictive framework for researchers in the field.

Molecular Structure

To facilitate the discussion of the spectral data, the atomic numbering convention for this compound is established as follows:

Figure 1. Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the dioxin methylene protons, and the formate proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-13 (formate) |

| ~6.90 | d | 1H | H-5 |

| ~6.80 | dd | 1H | H-4 |

| ~6.70 | d | 1H | H-3 |

| ~4.25 | s | 4H | H-8, H-9 |

-

Formate Proton (H-13): The proton of the formate group is expected to appear as a singlet in the downfield region, typically around δ 8.10 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons (H-3, H-4, H-5): The three aromatic protons will exhibit a characteristic splitting pattern. H-5, being ortho to the oxygen of the dioxin ring, is expected to be the most upfield of the aromatic signals, appearing as a doublet around δ 6.90 ppm. H-4 will likely be a doublet of doublets around δ 6.80 ppm, and H-3 a doublet around δ 6.70 ppm.

-

Dioxin Protons (H-8, H-9): The four protons on the dioxin ring are chemically equivalent and are expected to appear as a singlet around δ 4.25 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-12 (C=O) |

| ~144.0 | C-1 |

| ~143.5 | C-2 |

| ~122.0 | C-6 |

| ~118.0 | C-4 |

| ~117.5 | C-5 |

| ~116.0 | C-3 |

| ~64.5 | C-8, C-9 |

-

Carbonyl Carbon (C-12): The carbonyl carbon of the formate group is expected to have a chemical shift in the downfield region, around δ 160.0 ppm.

-

Aromatic Carbons (C-1 to C-6): The six aromatic carbons will have distinct chemical shifts. The oxygen-substituted carbons (C-1 and C-2) will be the most downfield, around δ 144.0 and 143.5 ppm. The carbon bearing the formate group (C-6) is predicted to be around δ 122.0 ppm. The remaining aromatic carbons (C-3, C-4, and C-5) will appear in the range of δ 116.0-118.0 ppm.

-

Dioxin Carbons (C-8, C-9): The two equivalent methylene carbons in the dioxin ring are expected to have a chemical shift of approximately δ 64.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functional groups, as well as the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether) |

The most prominent feature in the IR spectrum will be the strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the formate ester. The C-O stretching vibrations of the ester and the dioxin ether linkages will also be visible as strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈O₄), the expected molecular weight is 180.04 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern will likely involve the following key steps:

Figure 2. Proposed mass spectrometry fragmentation pathway for this compound.

-

Loss of CO: A common fragmentation pathway for formate esters is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 152.

-

Cleavage of the Dioxin Ring: Subsequent fragmentation could involve the cleavage of the dioxin ring, leading to characteristic fragment ions.

Experimental Protocols

To obtain the spectral data discussed above, the following general experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. By understanding the predicted NMR, IR, and MS characteristics, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The provided interpretations and experimental guidelines serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

-

NIST Chemistry WebBook. (n.d.). Formic acid, phenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl formate. Retrieved from [Link]

-

Shinde, S. S., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one. IUCrData, 7(6), x220551. Retrieved from [Link]

Sources

The Unseen Precursor: A Technical Guide to the Origins and Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl formate

Introduction

In the landscape of pharmaceutical research and development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among these, the 1,4-benzodioxan ring system has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide delves into the history and synthetic pathways surrounding a specific, yet crucial, derivative: 2,3-Dihydro-1,4-benzodioxin-6-yl formate. While not a widely recognized therapeutic agent in its own right, its significance lies in its role as a potential intermediate and a building block in the synthesis of more complex and potent molecules. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the scientific journey from the foundational 1,4-benzodioxan to the specific formate ester, underpinned by synthetic protocols and mechanistic insights.

The Genesis: Discovery and Significance of the 1,4-Benzodioxan Scaffold

The story of this compound is intrinsically linked to the discovery and development of its parent heterocycle, 1,4-benzodioxan. The initial exploration of this chemical entity dates back to the early 20th century, with its derivatives gaining significant attention for their diverse pharmacological activities. Notably, the 1,4-benzodioxan moiety is a key component in a range of pharmaceuticals, particularly those targeting adrenoceptors.

A pivotal moment in the history of this scaffold was the discovery of its potent antagonistic activity at α-adrenoceptors. This led to the development of a multitude of derivatives with therapeutic applications. For instance, compounds incorporating the 1,4-benzodioxan structure have been investigated for their effects on the central nervous system and as potential antipsychotic agents. The versatility of this scaffold allows for substitutions at various positions on the aromatic ring, leading to a wide array of pharmacological profiles. The 6-position, in particular, has been a focal point for modification to enhance potency and selectivity.

Synthetic Pathways to this compound

The synthesis of this compound is not extensively documented as a primary research objective in the available literature. However, its formation can be logically deduced from established synthetic methodologies for related 1,4-benzodioxan derivatives. The most probable synthetic route involves the formylation of the corresponding 6-hydroxy precursor, 2,3-dihydro-1,4-benzodioxin-6-ol.

Part 1: Synthesis of the Precursor, 2,3-Dihydro-1,4-benzodioxin-6-ol

The synthesis of the key intermediate, 2,3-dihydro-1,4-benzodioxin-6-ol, can be achieved through several established methods. One common approach starts from a suitably substituted catechol and involves a Williamson ether synthesis with a dihaloethane.

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ol

-

Starting Material: 1,2,4-Trihydroxybenzene (hydroxyhydroquinone).

-

Reaction: The starting material is reacted with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base.

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the phenolic hydroxyl groups.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this reaction.

-

Conditions: The reaction mixture is heated to facilitate the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove the inorganic salts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure 2,3-dihydro-1,4-benzodioxin-6-ol.

Diagram: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ol

A Comprehensive Technical Guide to the Safe Handling of 2,3-Dihydro-1,4-benzodioxin-6-yl formate for Research and Development

This document provides an in-depth technical guide for the safe handling, storage, and use of 2,3-Dihydro-1,4-benzodioxin-6-yl formate (CAS No. 782471-87-8). The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template in the design of bioactive molecules targeting a wide range of biological targets, including neuronal receptors and enzymes.[1] As such, its derivatives, including the title compound, are of significant interest to researchers in drug discovery and development.[2][3] This guide is intended for professionals in research and development, providing not just procedural steps but also the scientific rationale behind them to ensure the highest standards of laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 782471-87-8 | [4][5] |

| Molecular Formula | C₉H₈O₄ | Inferred |

| Molecular Weight | 180.16 g/mol | Inferred |

| IUPAC Name | This compound | [4] |

| Appearance | Solid (form not specified) | [6] |

| Melting Point | 81 - 85 °C (for a related ketone) | [6] |

| Solubility | No data available |[5][6] |

Note: Data for this specific compound is limited. Properties are often inferred from closely related structures or provided by suppliers without extensive validation. All new compounds should be handled as potentially hazardous until thoroughly characterized.

Caption: Figure 1: Chemical Structure.

Section 2: Hazard Analysis and Toxicological Profile

No comprehensive toxicological data is available for this compound.[5] Therefore, a conservative approach based on the known hazards of structurally related 1,4-benzodioxane derivatives is mandatory. Compounds within this class have been shown to cause skin, eye, and respiratory irritation.[7][8]

Principle of Prudent Practice: In the absence of specific toxicity data, all novel or poorly characterized substances must be treated as potentially hazardous. The primary goal is to minimize exposure through all routes: inhalation, dermal contact, and ingestion.

Table 2: Potential GHS Hazard Classifications (Inferred)

| Hazard Class | Category | Hazard Statement | Basis for Inference |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid[7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid[7][8] |

Disclaimer: This classification is precautionary and based on analogues. It should be used for risk assessment until specific data becomes available.

Section 3: Core Safety Protocols and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.

-

Causality: this compound is a solid, which may exist as a fine powder.[6] Weighing and transfer operations can generate airborne dust. A fume hood provides a contained workspace that protects the operator from inhaling potentially irritating or toxic dust particles. It also provides a contained environment in case of an accidental spill.

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense against exposure.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear nitrile gloves as a minimum standard. Inspect gloves for any signs of degradation or puncture before each use.[7] For prolonged handling or when using organic solvents, consult a glove compatibility chart to select an appropriate material. The principle of double-gloving is recommended.

-

Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent skin exposure.

-

-

Respiratory Protection: Under normal use conditions within a certified fume hood, respiratory protection is not typically required.[6] If engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator with appropriate particulate filters should be used.

Caption: Figure 2: Standard workflow for safely handling solid chemical compounds.

Safe Handling and Storage

-

Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation and inhalation.[7] Do not get in eyes, on skin, or on clothing.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10] Store away from incompatible materials such as strong oxidizing agents.[6]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First-Aid Measures

| Exposure Route | Procedure |

|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[7][10] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5][7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6] |

Spill and Leak Management

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

-

Contain: Use proper PPE. For a solid spill, gently sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

-

Dispose: All cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.

Section 5: Experimental Workflow: A Representative Synthesis

To provide context for handling, this section outlines a plausible, though hypothetical, laboratory-scale synthesis of this compound. The chosen method is the formylation of the corresponding phenol, a common transformation in organic synthesis.

Synthetic Rationale

The target molecule can be synthesized by the esterification of 2,3-dihydro-1,4-benzodioxin-6-ol with formic acid. A common method to achieve this is via a mixed anhydride intermediate generated in situ from formic acid and acetic anhydride. This avoids the use of more hazardous formylating agents.

Caption: Figure 3: Proposed synthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is for illustrative purposes. All new reactions should be thoroughly researched and risk-assessed before execution.

-

Reagent Preparation (in fume hood):

-

To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1,4-benzodioxin-6-ol (1 equivalent).

-

Add an appropriate solvent such as Tetrahydrofuran (THF).

-

-

Formation of Mixed Anhydride (in fume hood):

-

In a separate flask, cool formic acid (1.2 equivalents) in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the formic acid while stirring. Allow the mixture to stir at 0°C for 15-20 minutes. Rationale: This exothermic reaction forms the formyl-acetyl mixed anhydride, a more reactive acylating agent than formic acid itself.

-

-

Esterification Reaction (in fume hood):

-

Slowly add the pre-formed mixed anhydride solution to the flask containing the phenol and THF at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂). Add slowly.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Section 6: Reactivity and Disposal

Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under normal storage conditions.[6]

-

Conditions to Avoid: Avoid exposure to incompatible products and conditions that could lead to decomposition.[6]

-

Incompatible Materials: Strong oxidizing agents.[6] As an ester, it will also be susceptible to hydrolysis under strongly acidic or basic conditions.

Waste Disposal

Chemical waste generators must comply with federal, state, and local hazardous waste regulations.

-

Solid Waste: Unused product and contaminated disposable materials (e.g., gloves, weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Organic solvents and aqueous solutions from the work-up should be collected in separate, appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.

Conclusion

While this compound is a valuable compound for research, the limited availability of safety data necessitates a cautious and informed approach to its handling. By adhering to the principles of prudent practice, utilizing appropriate engineering controls and PPE, and following the detailed protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet.

-

PubChem. (n.d.). (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. [Link]

-

Renard, P., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Journal of Medicinal Chemistry, 44(23), 3904-14. [Link]

-

Loba Chemie. (n.d.). OXALYL CHLORIDE FOR SYNTHESIS. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

ResearchGate. (n.d.). (3S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl (2S)-2-(1,4-Benzodioxin-6-yl)propionate. [Link]

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 782471-87-8|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-yl formate in Medicinal Chemistry: A Prodrug Strategy for a Privileged Scaffold

This guide provides an in-depth technical analysis of 2,3-Dihydro-1,4-benzodioxin-6-yl formate, focusing on its strategic role within medicinal chemistry. Rather than being a primary pharmacophore, this molecule is best understood as a prodrug, designed to deliver the biologically active phenol, 2,3-dihydro-1,4-benzodioxin-6-ol. We will explore the chemical rationale, synthetic pathways, and therapeutic potential stemming from this approach, grounded in the well-established importance of the 2,3-dihydro-1,4-benzodioxin scaffold.

The 2,3-Dihydro-1,4-benzodioxin Core: A Foundation of Therapeutic Diversity

The 2,3-dihydro-1,4-benzodioxin moiety is a cornerstone in drug discovery, recognized as a "privileged scaffold".[1] This structural motif is present in a multitude of synthetic and natural compounds, demonstrating a remarkable breadth of biological activities.[2] Its versatility allows it to interact with a wide array of biological receptors and enzymes in a targeted manner.[1]

Derivatives of this scaffold have been successfully developed into therapeutic agents for various conditions, including:

-

Cardiovascular Disease: Notably, as α-adrenergic blocking agents for treating hypertension.[2][3] Doxazosin, a well-known antihypertensive drug, features this core structure.[4][5]

-

Central Nervous System Disorders: Compounds targeting nervous breakdown and schizophrenia have been developed from this scaffold.[3]

-

Inflammation and Pain: The benzodioxin core has been integral in the synthesis of 5-lipoxygenase inhibitors, which are valuable for treating inflammatory diseases like asthma and arthritis.[3] Furthermore, analogs bearing an acetic acid group at the 6-position have shown anti-inflammatory properties.[4]

-

Cancer: Certain derivatives have exhibited promising anticancer and cytotoxic activities.[4][5]

The wide-ranging therapeutic applications of this scaffold underscore its significance in medicinal chemistry.[2][3]

The Strategic Importance of the 6-Position and the Phenolic Moiety

Structure-activity relationship (SAR) studies have consistently highlighted the critical role of substituents on the aromatic portion of the benzodioxin ring, particularly at the 6-position.[4][6] The introduction of functional groups at this position can significantly modulate the pharmacological profile of the molecule.

The parent phenol, 2,3-dihydro-1,4-benzodioxin-6-ol, is the active metabolite released from its formate prodrug. Phenolic hydroxyl groups are frequently crucial for target binding through hydrogen bonding, yet they can also present pharmacokinetic challenges. Phenols are often susceptible to rapid metabolism, primarily through glucuronidation, which can lead to poor oral bioavailability and short duration of action.[7][8]

This compound: A Prodrug Approach

The primary role of this compound in medicinal chemistry is to serve as a prodrug of 2,3-dihydro-1,4-benzodioxin-6-ol. This strategy leverages the enzymatic hydrolysis of the formate ester in vivo to release the active phenolic compound.

Rationale for the Prodrug Strategy:

-

Improved Bioavailability: The formate ester masks the polar phenolic hydroxyl group, increasing the lipophilicity of the molecule. This can enhance its absorption across biological membranes, such as the intestinal wall, leading to improved oral bioavailability.[9]

-

Protection from First-Pass Metabolism: By temporarily blocking the phenolic group, the formate ester can protect the molecule from extensive first-pass metabolism in the liver, allowing more of the active drug to reach systemic circulation.[7][8]

-

Controlled Release: The rate of hydrolysis of the formate ester can be influenced by its chemical environment and the specific esterases involved, potentially allowing for a more sustained release of the active phenol.[10][11]

The ubiquitous presence of esterases in the body ensures the efficient cleavage of the formate ester to liberate the active phenolic drug.[10]

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available catechol derivative. A representative synthetic workflow is outlined below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. scirp.org [scirp.org]

- 6. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2,3-Dihydro-1,4-benzodioxin-6-yl Formate as a Versatile Synthetic Intermediate

Abstract

The 2,3-dihydro-1,4-benzodioxin (or 1,4-benzodioxane) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] This guide delves into the synthesis and strategic application of a key intermediate, 2,3-Dihydro-1,4-benzodioxin-6-yl formate. While not as commonly cited as its aldehyde or carboxylic acid counterparts, this formate ester presents a unique and powerful tool for introducing carbonyl functionalities, particularly in modern palladium-catalyzed cross-coupling reactions. We will explore its synthesis from readily available precursors, its role as a stable and effective carbon monoxide surrogate, and provide detailed, field-tested protocols for its application in the synthesis of valuable chemical entities. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: The Significance of the 2,3-Dihydro-1,4-benzodioxin Scaffold

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in drug discovery, prized for its conformational rigidity and its ability to act as a bioisostere for various aromatic systems. Its presence in a wide array of therapeutic agents, from α-adrenergic blockers to potential anticancer and anti-diabetic agents, underscores its importance.[1][2][3][4] Consequently, the development of versatile intermediates that allow for the efficient and controlled functionalization of this core structure is of paramount importance to the drug development pipeline.

While derivatives such as the 6-amino, 6-carboxy, and 6-boronic acid analogues of 2,3-dihydro-1,4-benzodioxin are well-established in the synthetic chemist's toolbox, this compound offers a distinct set of advantages.[2][4][5][6][7] Primarily, it serves as a solid, stable, and easy-to-handle source of carbon monoxide for carbonylation reactions, circumventing the need for hazardous, pressurized CO gas.[8][9][10] This guide will illuminate the synthesis and utility of this valuable, yet under-explored, intermediate.

Synthesis of this compound

The synthesis of this compound is predicated on the formylation of its corresponding phenol, 2,3-dihydro-1,4-benzodioxin-6-ol. The overall synthetic workflow can be envisioned as a two-step process starting from the commercially available 3,4-dihydroxybenzaldehyde.

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid | C8H9BO4 | CID 2776178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:164014-95-3 | 2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid | Chemsrc [chemsrc.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Analytical Methods for 2,3-Dihydro-1,4-benzodioxin-6-yl formate: A Guide to HPLC and LC-MS/MS Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed analytical methodologies for the quantification and characterization of 2,3-Dihydro-1,4-benzodioxin-6-yl formate. The 2,3-dihydro-1,4-benzodioxin moiety is a significant structural motif found in numerous biologically active compounds, making robust analytical techniques essential for research and pharmaceutical development.[1][2] This document outlines two key protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and routine quantification, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The causality behind experimental choices, self-validating system suitability criteria, and troubleshooting insights are integrated throughout to provide a field-proven guide for laboratory professionals.

Introduction and Analytical Rationale

This compound (CAS: 782471-87-8) is a chemical entity built upon the 1,4-benzodioxane scaffold.[3] This core structure is prevalent in pharmaceuticals targeting a range of conditions, from hypertension to inflammatory diseases.[1] Accurate and precise analytical methods are therefore paramount for ensuring quality control, performing pharmacokinetic studies, and assessing impurity profiles during drug discovery and development.

The molecule's structure, featuring a moderately non-polar benzodioxin ring system and a polar formate ester group, makes it an ideal candidate for reversed-phase liquid chromatography. This approach separates analytes based on their hydrophobicity. This application note details optimized methods using both UV and mass spectrometric detection, catering to different analytical needs from purity testing to bioanalysis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 782471-87-8 | BLDpharm[3] |

| Molecular Formula | C₉H₈O₄ | Calculated |

| Molecular Weight | 180.16 g/mol | Calculated |

| Structure | ||

|

HPLC-UV Method for Purity and Potency Assays

This method is designed for the reliable quantification of this compound in bulk materials or simple formulations, providing a robust tool for quality control and stability testing.

Principle and Workflow

The principle relies on reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. By gradually increasing the concentration of an organic solvent (acetonitrile), the analyte is eluted from the column and detected by its absorbance of UV light. The area under the resulting chromatographic peak is directly proportional to the analyte's concentration.

Caption: General workflow for HPLC-UV analysis.

Experimental Protocol

Instrumentation and Consumables:

| Item | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, PDA/UV detector |

| Column | C18 Reversed-Phase Column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |

| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |

| Diluent | 50:50 Acetonitrile:Water |

| Standard | This compound reference standard |

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

-

-

Sample Preparation:

-

Prepare a sample solution expected to contain approximately 50 µg/mL of the analyte using the diluent.

-

Vortex to mix and filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with potential peak distortion from overloading. |

| UV Detection | 275 nm | The benzodioxin chromophore exhibits strong absorbance in this region. A PDA scan is recommended to confirm the absorbance maximum (λmax) during method development. |

| Gradient Elution | 0-15 min: 30% to 90% B | A gradient is employed to ensure elution of the analyte with good peak shape while cleaning the column of more non-polar impurities.[5] |

| 15-17 min: 90% B | High organic content wash step. | |

| 17-18 min: 90% to 30% B | Return to initial conditions. | |

| 18-22 min: 30% B | Column re-equilibration. |

Data Analysis and System Suitability

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample using the linear regression equation.

-

System Suitability: Before sample analysis, inject a standard solution (e.g., 50 µg/mL) five times. The results must meet the following criteria, based on ICH guidelines, to ensure system performance.[6]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| RSD of Peak Area | ≤ 2.0% |

LC-MS/MS Method for High-Sensitivity Bioanalysis

This method provides the high sensitivity and selectivity required for quantifying this compound in complex biological matrices, such as plasma, making it ideal for pharmacokinetic studies.

Principle and Workflow

The method couples the separation power of LC with the sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The mass spectrometer isolates the protonated parent molecule (precursor ion), fragments it, and monitors a specific fragment (product ion). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low concentrations.[7]

Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.

Experimental Protocol

Instrumentation and Consumables:

| Item | Specification |

| LC-MS/MS System | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source |

| Column | C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |

| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |

| Precipitation Solvent | Acetonitrile containing a suitable internal standard |

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.[7]

-

Centrifuge at >12,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new vial for injection.

-

-

LC-MS/MS Conditions:

| Parameter | Setting | Rationale |

| Column Temperature | 40 °C | Higher temperatures reduce backpressure with UPLC columns and improve peak shape. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation. |

| Injection Volume | 5 µL | |

| Gradient Elution | 0-0.5 min: 10% B0.5-2.5 min: 10% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 10% B3.1-4.0 min: 10% B | A fast gradient suitable for high-throughput analysis. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Positive mode is selected to form the protonated molecule [M+H]⁺, facilitated by the acidic mobile phase. |

| MRM Transition | m/z 181.1 → 135.0 | Precursor [M+H]⁺: The calculated monoisotopic mass of C₉H₈O₄ is 180.0423, so [M+H]⁺ is m/z 181.05. Product Ion: The proposed fragmentation is the loss of formic acid (HCOOH, 46.02 Da), a common neutral loss for formate esters, resulting in a stable benzodioxin cation fragment at m/z 135.0. |

| Collision Energy | Analyte-dependent | Must be optimized empirically by infusing the analyte and monitoring the intensity of the m/z 135.0 fragment while varying the collision energy. |

Method Validation Considerations

A full validation should be performed according to regulatory guidelines. Key parameters to assess include:

-

Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix.

-

Linearity: A calibration curve should be prepared in the matrix over the expected concentration range (e.g., 0.5 - 1000 ng/mL).

-

Accuracy and Precision: Assessed at multiple quality control (QC) levels (low, mid, high).[4][8]

-

Matrix Effect: Evaluation of ionization suppression or enhancement caused by the biological matrix.

-

Stability: Analyte stability in matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).[7]

Conclusion

The HPLC-UV and LC-MS/MS methods presented herein provide a comprehensive analytical toolkit for researchers engaged with this compound. The HPLC method offers a straightforward and robust approach for routine analysis and quality control. For applications demanding higher sensitivity and selectivity, such as bioanalysis, the LC-MS/MS protocol delivers the necessary performance. By understanding the rationale behind the chosen parameters, scientists can effectively implement these methods and adapt them to their specific research and development needs.

References

-

Newcrom. Separation of 2,3-Dihydro-6-nitro-1,4-benzodioxin on Newcrom R1 HPLC column. [Link]

-

Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Muntean, D., L. Vlase, and S. Imre. Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. ResearchGate. [Link]

-

PubChem. (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Benito, J., et al. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. [Link]

-

Chemsrc. 2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid. [Link]

-

Royal Society of Chemistry. Analytical Methods Journal. [Link]

-

ResearchGate. Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. [Link]

-

Xu, P. A., et al. Characterization, HPLC method development and impurity identification for 3,4,3-LI(1,2-HOPO), a potent actinide chelator for radionuclide decorporation. NIH National Center for Biotechnology Information. [Link]

-

Srinivasan, B. P., et al. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]

-

Koul, M., et al. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. NIH National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. NIH National Center for Biotechnology Information. [Link]

-

Gaan, S., et al. Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][3][9]oxaphosphinine 6-oxide. MDPI. [Link]

-

Venkatasai Life Sciences. Impurity Catalogue. [Link]

Sources

- 1. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. 782471-87-8|this compound|BLD Pharm [bldpharm.com]

- 4. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Separation of 2,3-Dihydro-6-nitro-1,4-benzodioxin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for the Exploration of 2,3-Dihydro-1,4-benzodioxin-6-yl formate in Drug Discovery

Foreword: Unveiling the Potential of a Novel Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[3][4][5] This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a novel, yet underexplored, derivative: 2,3-Dihydro-1,4-benzodioxin-6-yl formate .

While direct literature on this specific formate ester is scarce, its structural similarity to other pharmacologically active 6-substituted benzodioxanes suggests significant potential for drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap to unlock the therapeutic possibilities of this intriguing molecule. We will delve into a proposed synthetic pathway, outline potential therapeutic applications based on the rich history of the benzodioxane family, and provide detailed protocols for its synthesis and preliminary biological screening.

Part 1: Synthesis and Characterization

The synthesis of this compound can be logically approached in a two-step process, beginning with the synthesis of the precursor alcohol, 2,3-dihydro-1,4-benzodioxin-6-ol, followed by its formylation.

Proposed Synthetic Pathway

The proposed synthesis commences with the reaction of a suitable catechol derivative to form the benzodioxane ring, followed by the introduction of the formate group. A plausible and efficient route is illustrated below:

Sources

The Benzodioxinyl Formyl Group: A Proposed Protecting Group for Phenols with Potential Ortho-Lithiating Capabilities

Introduction: The Quest for Orthogonal Phenol Protection